REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=[C:8]([O:10][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:9]=1
|
Name
|
|
Quantity
|
8.4 g
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Type
|
reactant
|
Smiles
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COC(C1=CC(=CC(=C1)O)O)=O
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Name
|
|
Quantity
|
20.26 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
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Type
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CUSTOM
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Details
|
by stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
Heating
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Type
|
TEMPERATURE
|
Details
|
under refluxing
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Type
|
CUSTOM
|
Details
|
for 20 hours
|
Duration
|
20 h
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Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC(=C1)OCCCCCCCC)OCCCCCCCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |